molecular formula C16H12N4O B3799020 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole

5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B3799020
M. Wt: 276.29 g/mol
InChI Key: MIQDYXBWZMJIAW-UHFFFAOYSA-N
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Description

5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an indole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indole derivative with a pyridine derivative in the presence of a suitable oxidizing agent and a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyridine rings, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the indole or pyridine rings.

Scientific Research Applications

5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-triazole
  • 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of the oxadiazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-10-4-6-17-9-13(10)15-19-16(21-20-15)12-3-2-11-5-7-18-14(11)8-12/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQDYXBWZMJIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 2
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 3
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 4
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole
Reactant of Route 6
5-(1H-indol-6-yl)-3-(4-methylpyridin-3-yl)-1,2,4-oxadiazole

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